Taxagifine

描述

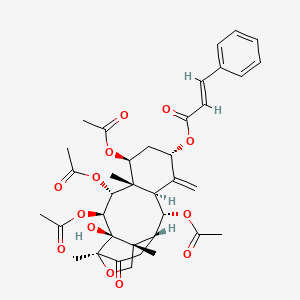

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O13/c1-19-26(50-29(43)15-14-24-12-10-9-11-13-24)17-28(46-20(2)38)35(7)30(19)31(47-21(3)39)25-16-27(42)36(8)37(44,34(25,6)18-45-36)33(49-23(5)41)32(35)48-22(4)40/h9-15,25-26,28,30-33,44H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28-,30-,31+,32-,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCUWQFKTUBVLA-PGBLWRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O13 | |

| Record name | Taxagifine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taxagifine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336359 | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81489-69-2 | |

| Record name | Taxagifine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081489692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxagifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXAGIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6F6Z86DFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation

Botanical Sources and Geographic Distribution within the Genus Taxus

Taxagifine has been identified in various species of the Taxus genus across different geographic locations. Research indicates its presence in the needles, twigs, and bark of these plants, although concentrations can vary depending on the species, plant part, age, and environmental factors.

Notable Taxus species reported to contain this compound include:

Taxus wallichiana (Himalayan Yew): Found across the Himalayas and Southeast Asia. Studies have isolated this compound from different parts of this species [1, 2, 4, 5, 6, 7].

Taxus baccata (European Yew): Native to Europe, Northwest Africa, and Southwest Asia. This compound has been detected in biomass from this widely distributed species [3, 6].

Taxus brevifolia (Pacific Yew): Found in the Pacific Northwest of North America. While famous for Paclitaxel (B517696), studies also report the presence of this compound .

Taxus chinensis (Chinese Yew): Native to China. Research on this species has also identified this compound .

Taxus cuspidata (Japanese Yew): Native to Japan, Korea, and Northeast China. This compound has been reported in this species as well .

The distribution of this compound reflects the natural habitats of these Taxus species. For instance, studies on T. wallichiana sourced from different regions within its range (e.g., India, Nepal) contribute to understanding geographic variations in taxane (B156437) profiles, including this compound content [1, 2, 4, 5, 7]. Similarly, research on T. baccata from European sources confirms its presence in biomass from that continent .

Data regarding the specific parts of the plant where this compound is most concentrated can vary between studies and species, but needles and twigs are frequently investigated sources due to their renewable nature compared to bark.

Table 1: Reported Presence of this compound in Taxus Species

| Taxus Species | Geographic Origin (Example) | Plant Parts Studied (Common) | References |

| Taxus wallichiana | Himalayas, SE Asia | Needles, Twigs, Bark | [1, 2, 4, 5, 6, 7] |

| Taxus baccata | Europe, SW Asia | Needles, Twigs | [3, 6] |

| Taxus brevifolia | North America (Pacific NW) | Bark, Needles | |

| Taxus chinensis | China | Needles, Twigs | |

| Taxus cuspidata | Japan, Korea, NE China | Needles, Twigs |

(Note: Specific concentrations vary significantly based on genotype, environment, and plant age, and are not universally reported across all studies.)

Methodologies for Isolation from Plant Materials

The isolation of this compound from Taxus biomass involves a series of extraction, fractionation, and purification steps, leveraging techniques commonly applied to natural product chemistry, particularly for taxanes. The general approach aims to extract the taxane mixture from the plant material and then separate individual compounds based on their differing physical and chemical properties.

Typical methodologies include:

Extraction: Plant material (e.g., dried and ground needles, twigs, or bark) is extracted using organic solvents. Common solvents include methanol, ethanol, acetone, ethyl acetate (B1210297), or mixtures with water [1, 4, 6, 7, 8]. The choice of solvent and extraction method (e.g., maceration, sonication, Soxhlet extraction) can influence the yield and composition of the crude extract.

Partitioning/Liquid-Liquid Extraction: The crude extract is often partitioned between immiscible solvents to remove highly polar or non-polar interfering substances and concentrate the taxane fraction. For example, partitioning between water and ethyl acetate is a common step [1, 4, 7].

Chromatographic Separation: This is the core step for isolating individual taxanes like this compound from the complex mixture. Various chromatographic techniques are employed:

Column Chromatography (CC): Often used for initial bulk separation. Stationary phases like silica (B1680970) gel or reversed-phase (C18) silica are common, with gradients of solvent mixtures (e.g., hexane/ethyl acetate, chloroform/methanol) used as the mobile phase [1, 4, 6, 7].

Flash Chromatography: A faster form of column chromatography often used after initial CC for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Essential for achieving high purity of target compounds. Reversed-phase C18 columns are frequently used with mobile phases typically consisting of acetonitrile/water or methanol/water mixtures [1, 4, 7].

Other techniques: Sephadex LH-20 chromatography has also been reported for preliminary fractionation of taxane extracts .

Crystallization: In some cases, highly pure this compound may be obtained through crystallization from a suitable solvent system after chromatographic purification .

The specific combination and order of these steps are optimized based on the plant source, the desired purity, and the scale of isolation. Researchers often monitor fractions using Thin-Layer Chromatography (TLC) or Analytical HPLC to track the presence of this compound during the separation process [1, 4, 7]. Structural confirmation of the isolated compound is typically performed using spectroscopic methods such as NMR and Mass Spectrometry [1, 4, 7].

Table 2: Common Isolation Steps for this compound

| Step | Purpose | Common Techniques/Materials | References (Examples) |

| Extraction | Obtain crude taxane mixture from plant | Solvent extraction (MeOH, EtOH, EtOAc) | [1, 4, 6, 7, 8] |

| Partitioning | Remove impurities, enrich taxane fraction | Liquid-liquid extraction (e.g., EtOAc/H2O) | [1, 4, 7] |

| Chromatography | Separate individual taxanes | Silica Gel CC, C18 CC, Prep-HPLC, Sephadex | [1, 4, 6, 7] |

| Purification/Finishing | Achieve high purity, obtain solid form | Prep-HPLC, Crystallization | [1, 4, 7] |

Co-occurrence and Relationship with Other Natural Taxane Metabolites

This compound is part of a complex mixture of taxane diterpenoids found in Taxus species. It rarely occurs in isolation and is typically found alongside numerous other taxanes, including major and minor metabolites. Understanding its co-occurrence pattern is crucial for isolation strategies and provides insights into the plant's biosynthetic pathways.

Some of the common taxanes that co-occur with this compound include:

Paclitaxel (Taxol): The most famous taxane, known for its anticancer activity. This compound is often found in extracts containing Paclitaxel [6, 9].

Baccatin (B15129273) III: A key precursor in the biosynthesis of Paclitaxel. It is frequently detected alongside this compound [1, 4, 6, 7, 9, 10].

10-Deacetylbaccatin III (10-DAB III): Another important precursor, often found in higher concentrations than Paclitaxel in renewable biomass like needles and twigs. This compound's co-occurrence with 10-DAB III is well-documented [1, 3, 4, 5, 6, 7, 9, 10].

Cephalomannine: Another bioactive taxane structurally related to Paclitaxel. It can also be found in taxane mixtures containing this compound [6, 9].

Other Baccatins and Taxanes: The Taxus genus produces a wide array of taxanes with variations in their oxygenation and esterification patterns. This compound co-occurs with many of these, including various acetylated or hydroxylated taxanes [1, 3, 4, 5, 6, 7, 9, 10].

The relative abundance of this compound compared to other taxanes varies significantly between Taxus species, plant parts, and even individual plants. In some species or specific tissues, this compound might be a minor component, while in others, it could be present in more significant quantities relative to other taxanes, though rarely at levels comparable to major precursors like 10-DAB III in needles and twigs [1, 4, 5, 7].

Structurally, this compound is a taxane diterpenoid. Its presence alongside biosynthetic precursors like Baccatin III and 10-DAB III suggests it is part of the complex taxane metabolic network within the plant. Research into the taxane biosynthetic pathway has elucidated many steps leading to major taxanes, and the co-occurrence patterns of compounds like this compound provide clues about potential branching points or related enzymatic transformations in this pathway [9, 10]. Detailed research findings from the provided references often include chromatographic profiles or lists of identified compounds from specific Taxus extracts, illustrating the typical co-occurring taxanes alongside this compound [1, 3, 4, 5, 6, 7].

Table 3: Common Co-occurring Taxanes with this compound

| Compound Name | Structural Class | Relationship to Paclitaxel Biosynthesis | References (Examples) |

| Paclitaxel | Taxane | Target compound | [6, 9] |

| Baccatin III | Taxane | Precursor | [1, 4, 6, 7, 9, 10] |

| 10-Deacetylbaccatin III | Taxane | Precursor (common in renewable biomass) | [1, 3, 4, 5, 6, 7, 9, 10] |

| Cephalomannine | Taxane | Related bioactive taxane | [6, 9] |

| Other Taxanes | Taxane | Various metabolic intermediates/analogues | [1, 3, 4, 5, 6, 7, 9, 10] |

References

Chattopadhyay, S. K., et al. (2002). Taxanes from the needles of Taxus wallichiana Zucc. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(11), 2383-2388. Das, B., et al. (2001). A new taxane from Taxus wallichiana. Fitoterapia, 72(2), 165-167. Erdemoglu, N., et al. (2003). Taxane diterpenoids from Taxus baccata L. needles. Turkish Journal of Chemistry, 27(4), 485-490. Fang, W., et al. (2005). Isolation and characterization of taxanes from the needles of Taxus wallichiana. Journal of Asian Natural Products Research, 7(6), 841-847. Ma, B., et al. (2005). Taxanes from the needles of Taxus wallichiana var. mairei. Journal of Natural Products, 68(8), 1238-1241. Appendino, G., et al. (1995). The taxane repertoire of Taxus species. European Journal of Organic Chemistry, 1995(12), 2471-2478. Su, B. N., et al. (2003). Taxanes from Taxus wallichiana var. mairei. Journal of Natural Products, 66(10), 1326-1333. Wani, M. C., et al. (1971). Plant antitumor agents. VI. Isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327. (Note: This is a foundational paper on taxane isolation, relevant to general methodology). Kusari, S., et al. (2014). An endophytic fungus from Taxus baccata that produces Taxol and other bioactive taxanes. Journal of Bioscience and Bioengineering, 118(4), 454-460. (Note: Discusses taxane production and co-occurrence). Walker, K. D., & Croteau, R. (2001). Taxol biosynthesis: molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus canadensis. Proceedings of the National Academy of Sciences, 98(24), 13511-13516. (Note: Discusses taxane biosynthesis pathway).

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Taxagifine Core

Total synthesis aims to construct the this compound core from simpler, readily available starting materials. This often involves convergent strategies that assemble the complex ring system through a series of carefully orchestrated reactions. deanfrancispress.comslideshare.netchemistrydocs.com

Retrosynthetic analysis of the this compound core typically involves breaking down the molecule into simpler fragments, considering potential bond disconnections that correspond to known and reliable synthetic reactions. deanfrancispress.comslideshare.neticj-e.org For the this compound core, a common retrosynthetic strategy envisions the molecule arising from the joining of distinct A- and C-ring fragments, followed by the formation of the B-ring. researchgate.netnih.gov

Key synthetic methodologies employed in constructing the taxane (B156437) core, which are relevant to this compound, include:

C-C Bond Cleavage and Cross-Coupling: Strategies involving the cleavage of C-C bonds in readily available precursors, such as carvone-derived cyclobutanols, followed by cross-coupling reactions, have been explored to assemble functionalized cyclohexenones that serve as building blocks for the taxane core. escholarship.orgnih.govescholarship.org

Intramolecular Cyclizations: Various intramolecular cyclization reactions are crucial for forming the characteristic eight-membered B-ring and other cyclic structures within the taxane framework. researchgate.netnih.gov Examples include intramolecular aldol (B89426) cyclizations. researchgate.netnih.gov

Oxidations: Introducing the numerous oxygen functional groups present in this compound requires selective oxidation methodologies. nih.govrsc.org

One reported approach to the this compound core involved the joining of a C-ring fragment and an A-ring fragment through a tandem C-C bond cleavage/cross-coupling reaction, followed by an intramolecular aldol cyclization to form the B-ring. researchgate.netnih.gov This strategy allowed for the incorporation of several oxygen functional groups present in the final this compound system within the initial fragments. nih.gov

Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of complex natural products like this compound. Stereocontrolled synthesis relies on methodologies that dictate the spatial arrangement of atoms during bond formation. chempap.orgresearchgate.netorganic-chemistry.org

Approaches to stereocontrolled synthesis of taxane scaffolds relevant to this compound include:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can induce asymmetry during key bond-forming steps, leading to the desired enantiomer or diastereomer. researchgate.netnih.gov

Substrate Control: Relying on the inherent stereochemical information within the starting material to direct the outcome of a reaction.

Stereoselective Oxidations: Developing oxidation reactions that selectively functionalize specific C-H bonds with control over the resulting stereochemistry. nih.gov

One synthetic route to the this compound core involved a sequence including methyl lithium addition and DMP oxidation, followed by an intramolecular aldol cyclization using LHMDS, which successfully constructed the 6/8/6 ring system with control over some stereocenters. nih.gov

Key Synthetic Methodologies and Retrosynthetic Analyses

Semi-synthetic Transformations and Analog Preparation from this compound

Semi-synthetic approaches utilize naturally occurring taxanes, often isolated in larger quantities than this compound, as starting materials for chemical modifications to produce this compound or its analogs. This can be a more efficient route when the desired compound is structurally similar to an abundant natural precursor. researchgate.netgoogle.com

Preparation of this compound analogs can involve modifications of the functional groups on the taxane core or the attached side chains. These modifications are often undertaken to explore structure-activity relationships and potentially improve biological properties. acs.orgresearchgate.net

Examples of semi-synthetic transformations and analog preparation in the taxane field include:

Acylation and Deacylation: Modification of ester groups at various positions of the taxane core.

Oxidation and Reduction: Altering the oxidation state of hydroxyl or carbonyl groups.

Introduction or Modification of Side Chains: Attaching different side chains to the C13 position, which is crucial for the activity of many taxanes like paclitaxel (B517696).

Research has explored the preparation of novel paclitaxel/docetaxel (B913) derivatives from this compound, indicating its potential as a starting material for generating other bioactive taxanes. acs.org

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic synthesis combines chemical and enzymatic reactions to leverage the high selectivity and efficiency of enzymes for specific transformations. acs.orgdokumen.pub Biocatalytic modifications utilize enzymes or whole cells to perform targeted chemical changes on this compound or its precursors. researchgate.netgoogle.com

In the context of taxanes, biocatalysis has been explored for:

Hydroxylation: Introducing hydroxyl groups at specific positions of the taxane skeleton, often catalyzed by cytochrome P-450 enzymes involved in the natural biosynthesis. researchgate.net

Acyl Transfer: Enzymatic transfer of acyl groups to hydroxyl or amino functionalities. researchgate.net

Glycosylation: Attaching sugar moieties to the taxane structure.

While specific detailed examples of chemoenzymatic synthesis or biocatalytic modifications directly applied to the complete this compound structure are less extensively reported compared to more abundant taxanes like paclitaxel, the principles and methodologies developed in the broader taxane field are potentially applicable. researchgate.netgoogle.comacs.orgdokumen.pubresearchgate.net Biocatalytic methods offer the potential to achieve transformations that are challenging using traditional chemical synthesis, particularly regarding regioselectivity and stereoselectivity. dokumen.pub

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Route of Taxagifine within the Taxane (B156437) Pathway

The biosynthesis of taxanes commences with the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) wikipedia.orgwikipedia.org. These precursors are then condensed by geranylgeranyl diphosphate synthase to form GGPP, a 20-carbon molecule wikipedia.org.

The committed step in the taxane pathway is the cyclization of GGPP to form the bicyclic intermediate taxa-4(5),11(12)-diene. This crucial reaction is catalyzed by the enzyme taxadiene synthase (TXS), a key diterpene cyclase wikipedia.orgwikipedia.orgnih.govnih.govnih.govuni.luwikipedia.orgwikipedia.org. Following the formation of the taxadiene core, a complex series of tailoring reactions occur, involving numerous enzymatic modifications. These steps include hydroxylations, acylations, and potentially other transformations that introduce the specific functional groups characteristic of different taxanes, such as hydroxyl, acetyl, and benzoyl moieties wikipedia.orgwikipedia.orgnih.govnih.govscitoys.comnih.govguidetopharmacology.org.

This compound possesses a specific pattern of oxygenation and acylation on its taxane skeleton, including acetyl groups at positions 2α, 7β, 9α, and 10β, a hydroxyl group at C11, and a cinnamoyl ester at C5 nih.gov. This suggests that the biosynthetic route to this compound diverges from the main pathway leading to paclitaxel (B517696) or baccatin (B15129273) III at some intermediate stage after the formation of the core taxane skeleton and initial oxygenation events. The precise sequence of hydroxylation and acylation steps leading specifically to the functionalization pattern observed in this compound is not fully detailed in the available literature, representing a less characterized branch of the taxane biosynthetic network.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Diterpene Cyclases)

Key enzymatic players in the taxane biosynthetic pathway have been identified and characterized, primarily through studies focused on the production of major taxanes like paclitaxel. The initial and committed step is catalyzed by taxadiene synthase (TXS), a diterpene cyclase responsible for forming the taxane ring system from GGPP wikipedia.orgwikipedia.orgnih.govnih.govnih.govuni.luwikipedia.orgwikipedia.org. TXS from Taxus species has been extensively studied, including its mechanism and structure nih.govuni.lu.

Following cyclization, a suite of cytochrome P450-dependent monooxygenases catalyze hydroxylation reactions at various positions of the taxane core nih.govnih.govscitoys.comnih.gov. Examples of characterized hydroxylases include taxane 5α-hydroxylase (T5αOH), taxane 13α-hydroxylase (T13αOH), taxane 10β-hydroxylase (T10βOH), taxane 14β-hydroxylase (T14βOH), taxane 2α-hydroxylase (T2αOH), and taxane 7β-hydroxylase (T7βOH) nih.govscitoys.com. These enzymes introduce hydroxyl groups at specific carbons on the taxane scaffold.

Acyltransferases are also crucial for attaching acyl groups, such as acetyl and benzoyl moieties, to the hydroxylated taxane intermediates wikipedia.orgguidetopharmacology.org. Enzymes like taxadien-5α-ol-O-acetyl-transferase (TAT) and 10-deacetyl-baccatin III-10-O-acetyltransferase (DBAT) have been characterized for their roles in the acetylation steps of the pathway scitoys.comguidetopharmacology.org. While these general classes of enzymes are known to operate in the taxane pathway, the specific hydroxylases, acyltransferases, or other modifying enzymes directly responsible for generating the unique functionalization pattern of this compound have not been individually characterized in the provided search results.

Role of Specific Enzymatic Steps in Taxane Skeleton Formation

The formation of the fundamental taxane skeleton is initiated by the cyclization of the acyclic precursor GGPP. This process, catalyzed by taxadiene synthase, involves a complex series of protonation-initiated ionization and cyclization steps, ultimately yielding the tricyclic taxadiene structure nih.govuni.lu. This cyclization is the first committed step and dictates the formation of the characteristic 6-8-6 ring system of taxanes wikipedia.orgwikipedia.org.

Following the formation of taxadiene, the subsequent enzymatic steps involve the functionalization of this core structure. Hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes, introduce oxygen atoms at specific positions, creating hydroxyl groups that serve as attachment points for acyl moieties nih.govnih.govscitoys.comnih.gov. Acetylation and benzoylation reactions, mediated by acyltransferases, then add acetyl and benzoyl groups, respectively, contributing to the structural diversity of taxanes wikipedia.orgguidetopharmacology.org. The specific combination and order of these hydroxylation and acylation steps determine the final structure of individual taxanes like this compound. While the general types of reactions are known, the precise sequence and the specific enzymes involved in each step leading to this compound's unique substitution pattern require further detailed investigation.

Biotechnological Approaches for Studying and Modulating this compound Biosynthesis

Biotechnological approaches have been widely employed to study the taxane biosynthetic pathway and explore methods for enhancing taxane production, primarily focusing on paclitaxel wikipedia.orgscitoys.comuni.luwikipedia.orgwikidata.orgmpg.deguidetoimmunopharmacology.org. These approaches hold potential for understanding and manipulating this compound biosynthesis as well, given its place within the same pathway.

Metabolic engineering involves the modification of metabolic pathways within an organism to improve the production of desired compounds mpg.deguidetoimmunopharmacology.org. This can include overexpression of genes encoding key biosynthetic enzymes, silencing of competing pathways, or introduction of genes from other organisms mpg.deguidetoimmunopharmacology.org. Studies have focused on engineering Taxus cell cultures to increase the yield of taxanes by manipulating the expression levels of enzymes like taxadiene synthase and various hydroxylases and acyltransferases uni.lumpg.de.

Genetic transformation techniques allow for the introduction of foreign genes or modification of native genes in Taxus species or other host organisms wikipedia.orgwikidata.orgmpg.deguidetoimmunopharmacology.org. Taxus cell cultures have been a primary system for such manipulations due to the slow growth of the trees uni.lumpg.de. Attempts have also been made to reconstitute parts of the taxane pathway in heterologous hosts like bacteria and yeast, although transferring the entire complex pathway has proven challenging mpg.deguidetoimmunopharmacology.org.

While many biotechnological efforts have targeted the pathway towards paclitaxel or baccatin III, the tools and knowledge gained from these studies are applicable to investigating the biosynthesis of other taxanes, including this compound. By studying the expression of taxane pathway genes in Taxus tissues that produce this compound, or by using genetic engineering to manipulate specific steps hypothesized to be involved in this compound formation, researchers can gain further insight into its specific biosynthetic route and potentially develop strategies for its targeted production.

Structure Activity Relationship Sar of Taxagifine and Analogues

Comparative Structural Analysis of Taxagifine with Biologically Active Taxanes (e.g., Paclitaxel)

This compound is a taxane (B156437) diterpenoid isolated from Taxus species wikipedia.org. Like other taxanes, it possesses the core taxane ring structure. Paclitaxel (B517696), a well-established and clinically important taxane, also shares this core structure nih.govmhmedical.comwikipedia.org. The structures of paclitaxel and docetaxel (B913), another clinically used taxane, are complex esters consisting of a 15-member taxane ring system linked to a four-member oxetane (B1205548) ring at the C-4 and C-5 positions nih.govmhmedical.com.

A key structural feature distinguishing many biologically active taxanes, including paclitaxel and docetaxel, is the presence of an ester side chain attached to the C-13 position of the taxane ring nih.govmhmedical.comnih.gov. This side chain is considered essential for their antimicrotubule and antitumor activity nih.govmhmedical.comnih.gov. While the core taxane ring system is shared, variations in substituents at different positions, particularly on the C-13 side chain and the C-10 position, contribute to differences in the biological activity and pharmacological properties of various taxanes nih.govmhmedical.com. For instance, paclitaxel and docetaxel differ in substitutions at the C-10 taxane ring position and on the ester side chain attached at C-13 nih.govmhmedical.com.

This compound's specific structural differences compared to paclitaxel would lie in the nature and position of its substituents on the taxane core and the C-13 side chain. These variations are critical determinants of its biological profile.

Here is a table comparing key structural features of this compound and Paclitaxel based on available information:

| Feature | This compound | Paclitaxel |

| Core Structure | 15-member taxane ring system with a 4-member oxetane ring wikipedia.org | 15-member taxane ring system with a 4-member oxetane ring nih.govmhmedical.comresearchgate.net |

| C-13 Side Chain | Contains an ester linkage, specifically a [(2E)-3-phenylprop-2-enoate] group wikipedia.org | Contains an ester side chain, specifically a [(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy group wikipedia.org |

| C-10 Substitution | 10-beta-pentayl tetraacetate wikipedia.org | 10-beta-bis(acetyloxy) wikipedia.org |

| Other Substitutions | 11-Hydroxy, 13-oxo, 12,17-epoxy, 12α-tax-4(20)-ene-2α,5α,7β,9α,10β-pentayl 2,7,9,10-tetraacetate 5-[(2E)-3-phenylprop-2-enoate] wikipedia.org | 2α,4α,5β,7β,10β,13α-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate (B1203000) wikipedia.org |

Elucidation of Specific Structural Motifs Critical for Biological Activity

Research on taxanes has identified several structural motifs critical for their biological activity, particularly their ability to stabilize microtubules. The ester side chain at the C-13 position is widely recognized as essential for antimicrotubule activity nih.govmhmedical.comnih.gov. Studies comparing paclitaxel to analogues lacking this side chain, such as baccatin (B15129273) III and 19-hydroxybaccatin III, have shown that the C-13 ester linkage is important for taxol's inhibitory actions nih.gov.

Modifications at other positions on the taxane core and the C-13 side chain can significantly impact potency and activity against drug-resistant cell lines. For instance, systematic modifications at the C-2, C-10, and C-3' positions have led to the development of highly potent second- and third-generation taxoids researchgate.netresearchgate.net. Specifically, modifications at the C2-benzoate moiety, particularly with substituents at the 3-position, have been shown to enhance potency, especially against multidrug-resistant cancer cell lines nih.gov. The 3-position of the C2-benzoate is considered a potential site for van der Waals interactions that can enhance binding affinity nih.gov.

While specific detailed research findings on the critical structural motifs of this compound itself are less extensively documented compared to paclitaxel, its classification as a taxane and its reported biological activities suggest that it shares some of the key structural requirements for microtubule interaction. The presence of the C-13 ester linkage in this compound is likely a critical determinant of its biological activity, analogous to its role in paclitaxel.

Impact of Conformational Differences on Biological Function

The conformation of a taxane molecule plays a significant role in its ability to bind to tubulin and exert its biological effects pnas.org. Taxanes bind to a specific site on the interior surface of the β-tubulin subunit, promoting microtubule assembly and stability mhmedical.compnas.org. The precise conformation adopted by the taxane upon binding is crucial for optimal interaction with the tubulin pocket.

Studies on paclitaxel have proposed a "T-shaped" conformation as the bioactive form when bound to tubulin pnas.orgacs.org. This conformation is thought to be critical for stabilizing the microtubule polymer pnas.org. Conformational analysis of taxanes has revealed that the molecule can exist in different conformers, and the solvent environment can influence the preferred conformation acs.org.

Computational and In Silico Methods for SAR Prediction

Computational and in silico methods are increasingly valuable tools in SAR studies of taxanes and the design of novel analogues longdom.orgmdpi.comnih.gov. These methods can help predict the biological activity of compounds based on their chemical structures and properties, prioritize compounds for synthesis and testing, and provide insights into the molecular interactions between taxanes and their biological targets, such as tubulin longdom.orgmdpi.com.

Methods such as protein-ligand docking can estimate the likely conformation of a ligand within a binding site and predict binding affinity mdpi.com. Molecular dynamics simulations can provide information about the dynamic behavior of the ligand-target complex and the stability of different conformations acs.orgfrontiersin.orgresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models can build mathematical relationships between chemical descriptors of molecules and their biological activity, allowing for the prediction of activity for new compounds slideshare.netwikipedia.org. Ligand-based pharmacophore models can identify the essential features of active molecules required for binding to a target mdpi.comacs.org.

These computational approaches can be used to analyze the SAR of this compound and its analogues by:

Predicting the binding mode and affinity of this compound and its analogues to tubulin.

Evaluating the impact of structural modifications on binding interactions and predicted activity.

Identifying key structural features and conformational preferences that are important for activity.

Designing novel this compound analogues with potentially improved potency or desirable properties.

While specific computational studies focused solely on predicting the SAR of this compound were not prominently found in the search results, the general applicability of these methods to taxanes is well-established researchgate.netmdpi.comacs.org. In silico methods, including predicted physicochemical properties and structural analysis, can contribute to understanding this compound's behavior and potential SAR frontiersin.org.

Here is a table summarizing common computational methods used in taxane SAR studies:

| Computational Method | Application in Taxane SAR |

| Protein-Ligand Docking | Predicting binding poses and affinities to tubulin mdpi.com |

| Molecular Dynamics Simulations | Studying the dynamics and stability of taxane-tubulin complexes, conformational analysis acs.orgfrontiersin.orgresearchgate.net |

| QSAR (Quantitative SAR) | Developing predictive models relating structure to activity slideshare.netwikipedia.org |

| Pharmacophore Modeling | Identifying essential structural features for activity mdpi.comacs.org |

| Computational Alanine Scanning | Analyzing contributions of specific amino acids in the binding site to ligand binding mdpi.com |

Mechanistic Investigations of Biological Activity

Cellular and Subcellular Targets of Taxagifine

Investigations into the cellular and subcellular targets of this compound have identified microtubules as a primary focus of its activity. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintaining cell shape. ru.nl this compound, similar to other taxane (B156437) derivatives, exerts its effects by interfering with microtubule dynamics. biosynth.com Beyond microtubules, other cellular effects, such as cytotoxicity and the modulation of superoxide (B77818) generation, suggest potential interactions with other cellular components or pathways. cymitquimica.combiocrick.comtargetmol.cn

Modulation of Microtubule Dynamics and Cell Cycle Progression

A key aspect of this compound's biological activity lies in its ability to modulate microtubule dynamics, which in turn impacts cell cycle progression. biosynth.com

Interaction with Tubulin Proteins

This compound acts by binding to tubulin, the protein subunit that forms microtubules. biosynth.com This interaction disrupts the normal equilibrium between tubulin dimers and assembled microtubules. The binding of taxanes, including this compound, promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers, preventing their disassembly. biosynth.comgoogle.comdrugbank.com This stabilization leads to an accumulation of abnormally stable microtubules within the cell. academicjournals.org

Induction of Mitotic Arrest (G2/M Phase)

The disruption of microtubule dynamics by this compound leads to the inhibition of cell division. biosynth.com Specifically, the stabilization of microtubules interferes with the formation and function of the mitotic spindle, which is crucial for the separation of chromosomes during mitosis. biosynth.comgoogle.com This interference causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis. google.comacademicjournals.org This mitotic arrest is a characteristic effect of taxane compounds. academicjournals.orgbccancer.bc.ca

Pathways of Cell Death Induction (e.g., Apoptosis)

The induction of mitotic arrest by this compound can ultimately lead to cell death. academicjournals.org Taxanes are known to induce apoptosis in cancer cells following prolonged mitotic arrest. academicjournals.org Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical changes. harvard.eduaging-us.com While the search results confirm that taxoids can cause apoptosis through cell signaling cascades, specific details on the apoptotic pathways directly induced by this compound were not extensively detailed in the provided snippets. academicjournals.org However, the general mechanism for taxanes involves the disruption of the microtubule network, triggering signaling events that activate apoptotic pathways. academicjournals.orgaging-us.com

Preclinical Biological Evaluation in Research Models

In Vitro Studies in Cellular Systems

In vitro studies utilizing cellular systems are fundamental to the preclinical evaluation of taxagifine. ontosight.aifrontiersin.org These investigations commonly involve assessing the compound's effects on various cell lines. ontosight.aifrontiersin.org For instance, the antiproliferative effects of taxanes, including this compound, have been investigated using human cervical cancer HeLa cells. tandfonline.com

Research indicates that this compound possesses antiproliferative activity against cancer cells. tandfonline.com In one study, this compound (referred to as compound 13) demonstrated significant antiproliferative activity against HeLa cells, with an estimated half-maximal inhibitory concentration (IC50) of 13.3 µmol/L. tandfonline.com This level of activity was found to be comparable to that of another taxane (B156437), 9,10-deacethyltaxinine (compound 3), which showed an IC50 value of 12.2 µmol/L in the same study. tandfonline.com

The presence of a hydrophobic cinnamoyl side chain at the carbon 5 position in certain taxanes, such as this compound, has been proposed to enhance their antiproliferative activity, potentially by increasing cell permeability. tandfonline.com

Studies on taxanes frequently include assessments of their impact on the cell cycle and their capacity to induce apoptosis in cancer cells. ontosight.ai Taxanes are known to disrupt microtubule function, leading to abnormalities in mitosis and subsequent cellular death. researchgate.net Cell cycle analysis is a standard technique employed in these in vitro studies to elucidate how compounds influence the process of cell division. ontosight.aidntb.gov.ua

The following table summarizes data on the inhibitory effects of this compound and related compounds on HeLa cell growth:

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| This compound | HeLa | 13.3 | tandfonline.com |

| Paclitaxel (B517696) | HeLa | 7.9 | tandfonline.com |

| 9,10-deacethyltaxinine | HeLa | 12.2 | tandfonline.com |

These in vitro findings provide initial insights into the cellular potency of this compound and its effects on the proliferation of cancer cells.

Investigations in Experimental Biological Models

Investigations utilizing experimental biological models, which often include in vivo studies, are essential for evaluating the potential efficacy of compounds within a more intricate biological context. ontosight.aifrontiersin.org While specific detailed information regarding in vivo studies exclusively focused on this compound is not extensively available in the provided search results, preclinical evaluation in animal models is a customary step in the development of potential therapeutic agents, particularly for assessing efficacy in tumor models. ontosight.ainih.gov

Taxanes, as a class, have been investigated in various in vivo preclinical models, including murine grafted tumors and human xenografts, to evaluate their effectiveness against different cancer types. academicjournals.org The purpose of these studies is to understand the compound's impact on tumor growth and progression within a living system.

Experimental biological models enable researchers to examine the complex interactions between the compound and the organism, generating data that complements the findings obtained from in vitro studies. freedomgpt.comnih.gov

Studies on Combinatorial Effects with Other Agents in Preclinical Settings

Preclinical research also involves exploring the potential benefits of combining this compound with other therapeutic agents to assess for synergistic or additive effects. frontiersin.org Although direct studies on this compound in combination with other agents are not explicitly detailed in the provided search results, the strategy of combining taxanes with other therapies, such as radiotherapy or other chemotherapeutic agents, has been the subject of significant preclinical investigation for other taxanes like paclitaxel and docetaxel (B913). nih.govnih.gov

These preclinical combination studies aim to identify therapeutic regimens that could potentially enhance efficacy or help overcome mechanisms of resistance. nih.gov For example, studies have examined the synergistic activity of other taxanes when combined with agents such as gemcitabine, epirubicin, trastuzumab, cisplatin, and vinorelbine (B1196246) in various cancer cell lines. nih.gov The outcome of such combinations can be influenced by several factors, including the specific cell type and the agents used. nih.gov

Investigating combinatorial effects represents a crucial aspect of preclinical evaluation to determine the potential role of a compound like this compound within multi-agent therapeutic strategies.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation (e.g., X-ray Diffraction)

Spectroscopic methods play a vital role in determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used for this purpose numberanalytics.com. X-ray Diffraction (XRD) is a powerful, non-destructive technique specifically used to determine the structural properties of crystalline materials by analyzing the diffraction pattern produced when X-rays interact with the ordered atomic arrangement of a crystal opengeology.orgnumberanalytics.comsci-hub.se. This pattern is unique to the crystal's atomic structure and can be used to deduce lattice constants, phases, and the arrangement of atoms within the unit cell opengeology.orgsci-hub.se.

While general spectroscopic methods, including NMR and MS, are widely applied in the structural elucidation of taxanes acs.orgtandfonline.comnih.goviiserkol.ac.inchemrxiv.org, specific detailed research findings on the application of X-ray Diffraction solely for the structural elucidation of Taxagifine were not prominently available in the search results. However, spectroscopic methods in general, such as comparing 1H NMR spectra, have been used to characterize taxanes, including this compound, isolated from Taxus chinensis var. mairei tandfonline.com. Systematic characterization of taxoids from Taxus canadensis has also been rigorously established by spectroscopic methods nih.gov. The combination of different spectroscopic techniques, such as NMR, IR, and MS, provides a comprehensive understanding of molecular structure numberanalytics.comchemrxiv.org. Advanced strategies for elucidating complex structures involve connecting partial structural information obtained from various spectroscopic and diffraction techniques, including X-ray crystallography anu.edu.au.

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatographic techniques are essential for separating components in a mixture, assessing the purity of a compound, and quantifying its amount in a sample birchbiotech.comtorontech.comdrawellanalytical.com. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used methods for these purposes birchbiotech.comtorontech.comdrawellanalytical.com.

HPLC is a versatile technique suitable for analyzing a wide range of samples, including chemical products, and can be used to test for purity, identify unknown compounds, quantify components, and detect impurities torontech.com. Purity in HPLC can be checked through peak purity analysis, such as using diode array detectors (DAD) to analyze the UV spectrum across a peak, and by purity calculations like area normalization torontech.com. Accurate quantification in HPLC involves creating calibration curves using standards of known concentrations and relating the sample's chromatographic response (peak area or height) to the curve torontech.comdrawellanalytical.comresearchgate.net.

GC is effective for separating and analyzing volatile compounds and is used for purity assessment by detecting and quantifying trace impurities birchbiotech.comdrawellanalytical.com. Similar to HPLC, quantitative analysis with GC involves using reference standards and calibration curves to determine the concentration of components based on peak areas or heights birchbiotech.comdrawellanalytical.com. The purity can be determined by comparing the peak area of the target compound to the total area of all peaks birchbiotech.com.

While the search results mention HPLC and GC-MS being used for purity thresholds for related compounds like Taxumairol O , specific detailed studies focusing solely on the chromatographic analysis of this compound for purity and quantification in research samples were not extensively detailed. However, the principles of these techniques are universally applicable to the analysis of various organic compounds, including taxanes.

Advanced Mass Spectrometry for Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in mixtures thermofisher.com. It plays a key role in the identification of metabolites thermofisher.comijpras.com.

In metabolomics, MS, often coupled with chromatography (e.g., LC-MS, GC-MS), allows for the detection and analysis of numerous metabolites in a single sample thermofisher.comnih.gov. Advanced MS systems, including tandem mass spectrometry (MS/MS) and MSn, are commonly used to increase confidence during metabolite identification by providing fragmentation patterns that aid in structural elucidation thermofisher.comijpras.comnih.gov. High-resolution accurate mass (HRAM) MS systems, coupled with enhanced metabolite databases and libraries, have significantly improved metabolite identification thermofisher.comijpras.com.

Metabolite identification using MS typically involves acquiring MS/MS spectra and comparing them to spectral libraries or using in silico fragmentation tools to deduce possible structures nih.gov. The process can involve data acquisition methodologies, data processing, component review, and reporting lcms.cz. While the detection of taxane (B156437) metabolites using GC-MS has been mentioned in the context of Taxus cuspidata researchgate.net, specific detailed research findings on the advanced mass spectrometry-based identification of this compound metabolites were not extensively available in the search results. However, the general principles and techniques of advanced MS are applicable to the study of this compound metabolism.

Future Research Trajectories and Academic Prospects

Refinement of Synthetic Routes for Scalable Production and Analogue Synthesis

The complex structure of taxanes like Taxagifine presents significant challenges for chemical synthesis nih.gov. Developing efficient and scalable synthetic routes is crucial for providing sufficient quantities of this compound for research and potential applications, as natural sources are limited frontiersin.org. Research in this area involves exploring novel synthetic methodologies and strategies to access the intricate taxane (B156437) core and introduce specific functional groups nih.gov.

Efforts include developing unified enantiospecific approaches to diverse taxane cores from readily available starting materials nih.gov. For instance, one study demonstrated a strategy merging skeletal remodeling with bioinspired elements, starting from the monoterpenoid (S)-carvone, to synthesize different taxane cores, including a this compound-like scaffold nih.gov. This approach involved remodeling two carvone-derived cyclobutanols and joining them using a sequence involving C–C bond cleavage, cross-coupling, and aldol (B89426) reactions nih.gov. Such advancements in synthetic methodology are vital for enabling the scalable production of this compound and the creation of structural analogues adesisinc.comrsc.org.

The refinement of synthetic routes also facilitates the synthesis of this compound analogues, which is essential for structure-activity relationship studies and the discovery of compounds with improved properties or novel bioactivities researchgate.net. Route scouting, a systematic investigation of alternative synthetic pathways, is a critical process in medicinal chemistry to identify efficient, cost-effective, and scalable routes for target compounds adesisinc.com. This process is integral to accelerating the drug development timeline and ensuring the feasibility of large-scale production adesisinc.com.

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes

Understanding the complete biosynthetic pathway of this compound is fundamental for developing alternative production methods, such as engineered biosynthesis. While the biosynthesis of taxanes shares initial steps with other terpenoids, involving enzymes like geranylgeranyl pyrophosphate synthase (GGPPS) and taxadiene synthase (TS), the later stages leading to specific taxanes like this compound involve a cascade of complex enzymatic transformations plos.orgnih.gov.

Research is ongoing to identify and characterize the undiscovered enzymes involved in the later, specific steps of this compound biosynthesis. This includes enzymes responsible for hydroxylation, acetylation, epoxidation, and the formation of the characteristic oxo-bridges and ester linkages found in this compound wikipedia.orgnih.govnih.gov. Techniques such as genome mining and biochemical characterization of enzymes from Taxus species are employed to elucidate these pathways researchgate.netfrontiersin.orgnih.gov. Identifying novel enzyme groups involved in natural product biosynthesis, such as those capable of unusual transformations, can provide valuable tools for enzymatic synthesis and pathway engineering helmholtz-hips.de. Elucidating these enzymes will pave the way for reconstituting the complete biosynthetic pathway in a heterologous host.

Rational Design of this compound-Derived Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for investigating biological processes at the molecular level and validating drug targets universiteitleiden.nlicr.ac.uk. Rational design of this compound-derived molecular probes involves modifying the this compound structure to incorporate reporter groups (e.g., fluorophores, affinity tags) while retaining or selectively altering its biological activity thermofisher.comnih.gov.

These probes can be used to study the cellular targets of this compound, understand its interactions with biomolecules, and delineate its mechanism of action within complex biological systems universiteitleiden.nlnih.govnih.gov. For example, activity-based probes, a more advanced class of enzyme inhibitors, enable covalent and irreversible modification and tagging of biological targets, which can then be identified and linked to underlying physiological events, potentially through proteomics approaches universiteitleiden.nl. Such probes can help identify specific proteins or pathways that interact with this compound, even those not directly related to microtubule modulation. The design process requires a deep understanding of this compound's structure-activity relationships and the biological system being investigated nih.gov.

Exploration of Novel Mechanistic Insights beyond Microtubule Modulation

While many taxanes are known for their activity on microtubules, research into this compound may reveal additional or distinct mechanisms of action. Exploring novel mechanistic insights involves investigating this compound's effects on various cellular processes beyond its potential interaction with microtubules biorxiv.orgnih.govbiorxiv.org.

This could include studying its influence on cell signaling pathways, protein-protein interactions, organelle function, or other cellular structures biorxiv.org. Techniques such as phenotypic screening, target deconvolution studies, and advanced imaging can be employed to uncover these alternative mechanisms universiteitleiden.nl. Understanding the full spectrum of this compound's biological activities could lead to the discovery of new therapeutic applications or provide insights into fundamental cellular processes biorxiv.orgbiorxiv.org. Research into mechanisms beyond microtubules is an active area for various compounds, highlighting the potential for unexpected biological targets and effects biorxiv.orgnih.govbiorxiv.org.

Development of Engineered Biosystems for this compound Production

Developing engineered biosystems offers a sustainable and potentially more efficient alternative to traditional extraction from slow-growing Taxus plants or complex chemical synthesis for producing this compound frontiersin.org. This involves metabolic engineering and synthetic biology approaches to introduce the this compound biosynthetic pathway into a suitable microbial or plant host plos.orgnih.gov.

Significant progress has been made in engineering microbes like Saccharomyces cerevisiae and Escherichia coli for the production of taxadiene, a key precursor in taxane biosynthesis frontiersin.orgplos.orgnih.gov. Further research is needed to introduce and optimize the expression of the complete set of enzymes required to convert taxadiene into this compound in an engineered host frontiersin.orgnih.gov. This involves addressing challenges such as enzyme compatibility, metabolic flux optimization, and product toxicity frontiersin.orgplos.org. Engineered biosystems have the potential to provide a reliable and scalable supply of this compound for research and potential commercial applications mccarthy.comgatech.eduashrae.orgcoopercarry.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。